![molecular formula C19H26N2O B3023210 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine CAS No. 1119453-02-9](/img/structure/B3023210.png)
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been explored through various methods. One study detailed the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which resulted in a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and by-products. Notably, the use of pyridine as a solvent induced complete diastereoselectivity, yielding only the trans isomer. Subsequent transformations of the carboxylic acid group led to the creation of new tetrahydroisoquinolinones with pharmacological interest .
Molecular Structure Analysis
Tetrahydroisoquinoline derivatives have been identified as endogenous amines in the rat brain. The presence of 1,2,3,4-tetrahydroisoquinoline and its methylated form was confirmed using gas chromatography coupled with multiple ion detection. These compounds were derivatized with heptafluorobutyric anhydride and pentafluoropropionic anhydride for detection, suggesting their potential role as substances that could induce parkinsonism .
Chemical Reactions Analysis
A domino reaction catalyzed by indium chloride in water has been developed for the synthesis of new tetrahydroquinoline derivatives. This method involves the reaction of aromatic amines with cyclic enol ethers, with 2,3-dihydrofuran showing higher reactivity and cis selectivity compared to 3,4-dihydro-2H-pyran. The cis selectivity in the cyclization products was tentatively attributed to chelation control in the aqueous environment .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine are not directly discussed in the provided papers, the studies do offer insights into the properties of related tetrahydroquinoline compounds. These compounds exhibit varying degrees of diastereoselectivity, reactivity, and selectivity based on the conditions of the synthesis, such as the choice of solvent and catalyst. The molecular structure analysis indicates that these compounds can be detected and analyzed using advanced chromatographic techniques, which is essential for understanding their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : A study focused on the synthesis of alkaloids from Galipea officinalis using alkylation of an α‐amino nitrile, which is a method relevant for the synthesis of tetrahydroquinolines (Shahane et al., 2008).
- Crystal Structure Analysis : Research on the crystal structure of related compounds, like N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, provides insights into the molecular configurations and potential applications of these substances (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties and Reactions
- Mannich Compounds : A study examined the use of 1,2,3,4-tetrahydroquinoline in Mannich condensations, revealing insights into its reactivity and potential applications in synthesizing various compounds (Möhrle et al., 1998).
- Antioxidant Activity : The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring, like 1,2,3,4-tetrahydroquinolines, have been evaluated, showing significant potential in polymer stability and pharmaceutical applications (Nishiyama et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-butyl-3,4-dihydro-2H-quinolin-6-yl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTHSBGPWPHUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156942 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine | |
CAS RN |
1119453-02-9 | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)
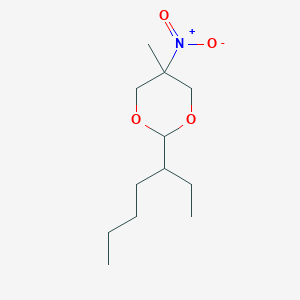
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3023136.png)
![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)


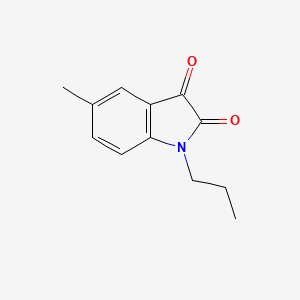
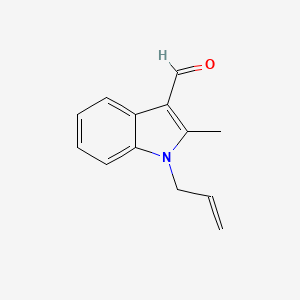
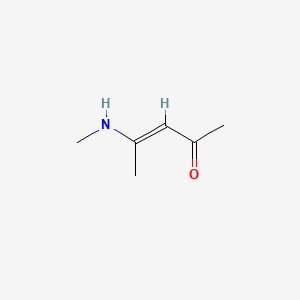
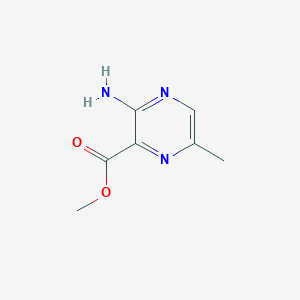

![Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate](/img/structure/B3023150.png)